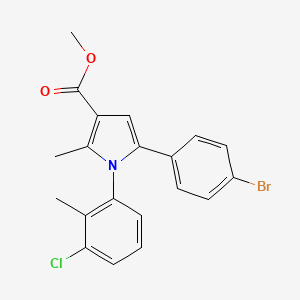
2-Bromo-3-iodobenzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-iodobenzoylacetonitrile: is an organic compound with the molecular formula C9H5BrINO and a molecular weight of 349.95 g/mol . It is a derivative of benzoylacetonitrile, featuring both bromine and iodine substituents on the benzene ring. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodobenzoylacetonitrile typically involves the halogenation of benzoylacetonitrile. One common method is the sequential bromination and iodination of benzoylacetonitrile under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine and iodine, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-iodobenzoylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in various substituted benzoylacetonitrile derivatives.
Scientific Research Applications
2-Bromo-3-iodobenzoylacetonitrile has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be utilized in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: It may be used in the preparation of advanced materials with specific properties, such as conducting polymers or photoresponsive materials.
Chemical Biology: Researchers use it to study the effects of halogenated compounds on biological systems and to develop new biochemical tools.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodobenzoylacetonitrile in chemical reactions involves the reactivity of the bromine and iodine substituents. These halogens can act as leaving groups in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound can undergo oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 2-Bromo-3-chlorobenzoylacetonitrile
- 2-Bromo-3-fluorobenzoylacetonitrile
- 2-Iodo-3-chlorobenzoylacetonitrile
Comparison: 2-Bromo-3-iodobenzoylacetonitrile is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds with different halogen substituents, it may exhibit distinct reactivity patterns and selectivity in chemical reactions. The combination of bromine and iodine can also affect the compound’s physical properties, such as melting point and solubility.
Properties
Molecular Formula |
C9H5BrINO |
|---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
3-(2-bromo-3-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrINO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3H,4H2 |
InChI Key |
RBZUSOOOOFHAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)











![2-(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12860125.png)
